
1-Propoxyheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propoxyheptane, also known as heptyl propyl ether, is an organic compound with the molecular formula C10H22O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is known for its use as a solvent in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propoxyheptane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction is as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium propoxide (C3H7ONa) reacts with 1-bromoheptane (C7H15Br) to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same Williamson ether synthesis but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
- Preparation of sodium propoxide by reacting propanol with sodium metal.
- Reaction of sodium propoxide with 1-bromoheptane under reflux conditions.
- Purification of the product through distillation.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propoxyheptane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can lead to the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether bond is cleaved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong acids or bases can facilitate the cleavage of the ether bond.
Major Products Formed:
Oxidation: Heptanoic acid and propanal.
Reduction: Propanol and heptanol.
Substitution: Formation of alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
1-Propoxyheptane has various applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the extraction of biological compounds due to its solvent properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and lubricants.
Mecanismo De Acción
The mechanism of action of 1-Propoxyheptane primarily involves its role as a solvent. It interacts with various molecular targets by dissolving compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include:
Solvation: Surrounding solute molecules with solvent molecules.
Facilitation of Reactions: Lowering the activation energy of reactions by providing a medium for reactants to interact.
Comparación Con Compuestos Similares
1-Propoxypropane: Another ether with a shorter carbon chain.
1-Propoxybutane: Similar structure but with a four-carbon chain.
1-Propoxyhexane: Similar structure but with a six-carbon chain.
Comparison: 1-Propoxyheptane is unique due to its longer carbon chain, which provides different solubility and boiling point characteristics compared to shorter-chain ethers. This makes it more suitable for specific industrial applications where higher boiling points and solubility are required.
Propiedades
Número CAS |
71112-89-5 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
1-propoxyheptane |
InChI |
InChI=1S/C10H22O/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
Clave InChI |
DOYXDCAHTUMXDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




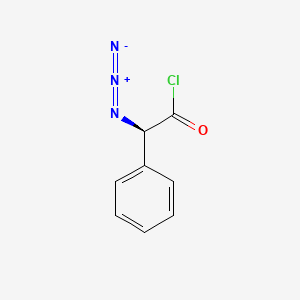
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

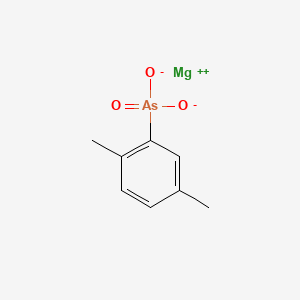


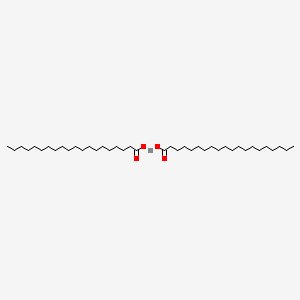
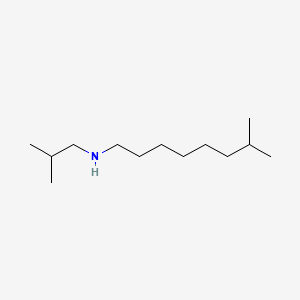

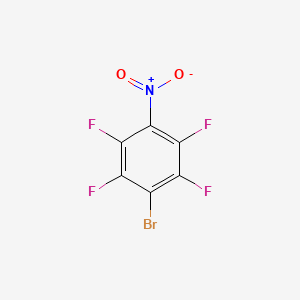
![4,4'-[1,4-Phenylenedi(1,2,4-oxadiazol-5-yl-3-ylidene)]bis(3-fluorocyclohexa-2,5-dien-1-one)](/img/structure/B12642396.png)
![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)
